4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the piperidine ring: This can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Formation of the oxane ring: This can be synthesized through the reaction of an epoxide with a phenol derivative.
Coupling reactions: The final compound can be obtained by coupling the intermediate products using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions might occur at the carbonyl group of the oxane ring.
Substitution: Substitution reactions can take place at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: The compound could be used as a probe to study biological processes.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: The compound might serve as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine would depend on its specific application. For example, as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine analogs: Compounds with similar structures but different substituents on the rings.
Other heterocyclic compounds: Compounds containing pyrazole, piperidine, or oxane rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of rings and functional groups, which might confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-23-12-9-19(22-23)17-7-13-24(14-8-17)20(25)21(10-15-26-16-11-21)18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGANQASDGXBCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.